6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is a chromogenic substrate used primarily in biochemical assays. It is a derivative of indoxyl and is commonly employed to detect the presence of specific enzymes, such as beta-glucosidase. Upon enzymatic hydrolysis, it produces an intensely blue product, making it useful for various diagnostic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside typically involves the reaction of 5-bromo-4-chloro-3-indoxyl with beta-D-glucopyranoside under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at a specific temperature to ensure the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by enzymes such as beta-glucosidase. This hydrolysis results in the cleavage of the glycosidic bond, producing 5-bromo-4-chloro-3-hydroxyindole, which then dimerizes to form an intensely blue product .
Common Reagents and Conditions
Reagents: Beta-glucosidase, DMF, DMSO
Conditions: Enzymatic hydrolysis typically occurs at physiological pH and temperature, ensuring optimal enzyme activity.
Major Products
The major product formed from the hydrolysis of 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is 5-bromo-4-chloro-3-hydroxyindole, which dimerizes to produce a blue indigo dye .
Scientific Research Applications
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of microbiology, molecular biology, and biochemistry. Its primary applications include:
Enzyme Assays: Used as a substrate to detect beta-glucosidase activity in various biological samples.
Histochemistry: Employed in staining techniques to visualize enzyme activity in tissue sections.
Microbial Detection: Utilized in chromogenic media to identify and differentiate microbial species based on their enzymatic activity.
Gene Expression Studies: Used as a reporter substrate in assays to monitor gene expression and promoter activity.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside involves its enzymatic hydrolysis by beta-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxyindole. This intermediate undergoes oxidative polymerization to form a blue indigo dye, which is easily detectable . The molecular targets are the beta-glucosidase enzymes, and the pathway involves the hydrolysis and subsequent oxidation reactions .
Comparison with Similar Compounds
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is unique due to its specific chromogenic properties and its ability to produce a distinct blue color upon enzymatic hydrolysis. Similar compounds include:
5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Used to detect beta-galactosidase activity.
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide: Used to detect beta-glucuronidase activity.
5-Bromo-4-chloro-3-indolyl-alpha-D-glucopyranoside: Used to detect alpha-glucosidase activity.
These compounds share similar structures but differ in the specific enzymes they target and the resulting chromogenic reactions .
Properties
IUPAC Name |
6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7.C6H13N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCKZXHCJOVIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.